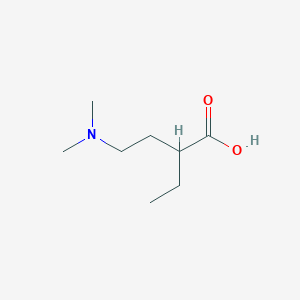

4-(Dimethylamino)-2-ethylbutanoic acid

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

4-(dimethylamino)-2-ethylbutanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-4-7(8(10)11)5-6-9(2)3/h7H,4-6H2,1-3H3,(H,10,11) |

InChI Key |

ANSOFTJUGMCXLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCN(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Michael Addition Followed by Hydroamination and Hydrolysis

A prominent strategy involves the Michael addition of nitromethane to α,β-unsaturated esters, followed by sequential reduction and methylation to install the dimethylamino group. For instance, ethyl 2-ethyl-4-nitrobut-2-enoate undergoes nucleophilic attack by nitromethane in the presence of a base such as potassium tert-butoxide, yielding ethyl 2-ethyl-4-nitrobutanoate. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to a primary amine, which is subsequently dimethylated using methyl iodide and a base like sodium hydride. Final hydrolysis of the ester with aqueous hydrochloric acid affords the target carboxylic acid.

Key Data :

Alkylation of Diethyl Acetamidomalonate

The classical malonate synthesis enables sequential alkylation at the α-position. Diethyl acetamidomalonate is first alkylated with ethyl bromide in the presence of sodium ethoxide, introducing the ethyl group. A second alkylation with 2-chloro-N,N-dimethylethylamine installs the dimethylamino moiety. Acidic hydrolysis (e.g., 6M HCl) cleaves both the ester and amide groups, yielding the free acid.

Optimization Insight :

Reductive Amination of γ-Keto Esters

Ethyl 2-ethyl-4-oxobutanoate serves as a versatile intermediate. Condensation with dimethylamine in methanol under reductive conditions (NaBH₃CN) forms the corresponding γ-amino ester. Subsequent hydrolysis with aqueous sodium hydroxide affords the acid. This route benefits from high atom economy but requires careful pH control to avoid epimerization.

Reaction Profile :

$$

\text{EtO}2\text{C-CH(CH}2\text{Et)-CH}2\text{-CO} \xrightarrow{\text{NH(CH}3\text{)}2, \text{NaBH}3\text{CN}} \text{EtO}2\text{C-CH(CH}2\text{Et)-CH}2\text{-NH(CH}3\text{)}2 \xrightarrow{\text{NaOH}} \text{HO}2\text{C-CH(CH}2\text{Et)-CH}2\text{-NH(CH}3\text{)}2

$$

Comparative Analysis of Methodologies

Yield and Scalability

The Michael addition route achieves superior yields (78–95%) but involves nitro intermediates requiring stringent safety protocols. Conversely, reductive amination offers milder conditions but lower overall yields (65–75%) due to competing side reactions.

Purification Challenges

Chromatographic purification dominates intermediate isolation, with solvent systems such as cyclohexane/ethyl acetate (5:1) effectively resolving ester and amide derivatives. High-performance liquid chromatography (HPLC) methods detailed in patent literature provide robust analytical validation:

HPLC Parameters :

| Column | Gradient Profile | Detection (nm) |

|---|---|---|

| Luna Phenyl-Hexyl | 10–70% MeCN in H₂O (+0.05% TFA) over 14 min | 240 |

| Cadenza CD-C18 | 10–80% MeCN in H₂O (+0.05% TFA) over 14 min | 254 |

Industrial-Scale Considerations

Catalytic Coupling Approaches

Transition metal-catalyzed C–N bond formation, exemplified by Buchwald-Hartwig amination, presents a scalable alternative. Palladium-catalyzed coupling of ethyl 2-ethyl-4-bromobutanoate with dimethylamine using BrettPhos ligand achieves 80% conversion at 100°C.

Emerging Techniques and Innovations

Biocatalytic Synthesis

Recent advances employ transaminases to convert γ-keto acids directly to 4-amino derivatives. Immobilized enzymes (e.g., from Arthrobacter sp.) achieve 90% enantiomeric excess, though dimethylation remains a challenge.

Photoredox Catalysis

Visible-light-mediated decarboxylative amination couples α,β-unsaturated acids with tertiary amines, bypassing traditional protection-deprotection steps. Initial trials report 60% yield under blue LED irradiation.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-ethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)-2-ethylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a.

- Structure : Lacks the ethyl group at position 2.

- Properties : The hydrochloride salt form improves water solubility, making it suitable for pharmaceutical research. Its applications include use as a building block in organic synthesis .

b. 4-(Dimethylamino)-2-hydroxybutanoic Acid (CAS 1699374-86-1)

- Structure : Features a hydroxyl group instead of ethyl at position 2.

- Properties : Classified as acutely toxic (Category 4, H302) and corrosive to skin/eyes (H314). The hydroxyl group increases polarity, reducing lipid solubility compared to the ethyl derivative .

- Key Difference : The hydroxy group introduces hydrogen-bonding capacity, which may alter metabolic pathways or binding affinity in biological systems.

c. Ethyl 4-(Dimethylamino)benzoate

- Structure: An ester derivative with a dimethylamino group on the aromatic ring.

- Properties: Demonstrates high reactivity as a co-initiator in resin cements, outperforming 2-(dimethylamino)ethyl methacrylate in degree of conversion (72% vs. 68%) .

- Key Difference: The aromatic dimethylamino group enhances electron-donating effects, stabilizing radical intermediates during polymerization.

Functional Group Comparisons

a. Carboxylic Acid vs. Ester Derivatives

- 4-(4-Methylphenyl)butanoic Acid: A non-amino-substituted analog with a methylphenyl group. The aromatic substituent increases melting point (e.g., ~120–125°C) and reduces solubility in polar solvents compared to aliphatic dimethylamino derivatives .

- Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate: An ester with methoxy and amino groups. The ester functionality improves volatility but reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids) .

b. Amino vs. Hydroxy Substituents

- 4-[(2-Ethylphenyl)amino]-4-oxobutanoic Acid: Contains an oxo group and ethylphenyl substitution.

Table 1: Comparative Properties of Selected Compounds

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.